molecular formula C16H17ClN2O2 B1438114 N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide CAS No. 1020057-45-7

N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide

Cat. No.: B1438114
CAS No.: 1020057-45-7
M. Wt: 304.77 g/mol
InChI Key: GPUVZMNLMBMQSD-UHFFFAOYSA-N
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Description

Chemical Structure: N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide (IUPAC name) is an amide derivative featuring:

  • A 4-amino-2-methylphenyl group attached to the amide nitrogen.
  • A propanamide backbone substituted with a 4-chlorophenoxy moiety at the α-carbon.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-9-13(18)5-8-15(10)19-16(20)11(2)21-14-6-3-12(17)4-7-14/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUVZMNLMBMQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation Reaction Using o-Toluidine Derivatives

A key step involves the amidation of o-toluidine (2-methyl aniline) derivatives with acyl chlorides:

  • Reagents: o-Toluidine (or 4-amino-2-methylphenyl derivatives), 2-chloropropionyl chloride, potassium carbonate (catalyst/base).
  • Solvent: Acetone is commonly used due to its moderate polarity and ability to dissolve reactants.
  • Conditions:
    • The reaction is initiated under an ice-water bath to control exothermicity.
    • 2-Chloropropionyl chloride is added dropwise to a stirred solution of o-toluidine and potassium carbonate in acetone.
    • The temperature is maintained between 20–30 °C during addition, followed by stirring at room temperature for 2–3 hours.
    • Solid by-products form during the reaction, which are filtered and washed to isolate the intermediate amide.

Amination to Form the Target Amide

Following amidation, the intermediate undergoes amination:

  • Reagents: The intermediate amide and propylamine (or tri-n-propylamine as a base).
  • Solvent: Acetone or toluene.
  • Conditions:
    • The intermediate is dissolved in the solvent, and the amine is added.
    • The mixture is refluxed at 70–110 °C for 12–14 hours to complete the amination.
    • Reaction progress is monitored by TLC to ensure complete conversion.
    • The reaction mixture is filtered, and solvents are evaporated to obtain crude product.

Salt Formation and Purification

To improve solubility and stability:

  • The crude amide is dissolved in ethyl acetate or acetone.
  • Concentrated hydrochloric acid (≥35% w/w) is added to adjust pH to 1–3, inducing salt formation.
  • The precipitated solid is filtered, washed with ethyl acetate, and recrystallized from acetone.
  • Final drying under vacuum at 70 °C yields the purified compound with melting point around 167–168 °C.

Reaction Parameter Summary Table

Step Reagents Solvent Temperature (°C) Time (h) Molar Ratios (Reactants) Notes
Amidation o-Toluidine, 2-chloropropionyl chloride, K2CO3 Acetone 0–30 (addition), then RT 2–3 1 : 1–1.5 : 1–3 (o-Toluidine : acyl chloride : K2CO3) Ice bath during addition; solids form
Amination Intermediate, Tri n-propylamine Acetone or Toluene 70–110 12–14 1 : 2–4 (Intermediate : amine) Reflux; TLC monitoring
Salt Formation Crude amide, Concentrated HCl Ethyl acetate or Acetone RT Until pH 1–3 achieved Precipitation, filtration, recrystallization

Analysis of Preparation Method Advantages

  • Mild Reaction Conditions: No high pressure or extreme temperatures required, facilitating safer and scalable synthesis.
  • Readily Available Raw Materials: o-Toluidine derivatives and acyl chlorides are commercially accessible.
  • High Yield and Purity: Optimized molar ratios and controlled addition minimize side reactions.
  • Industrial Suitability: Use of acetone and ethyl acetate as solvents avoids toxic benzene or pyridine, improving environmental and safety profiles.
  • Simple Workup: Filtration and recrystallization steps are straightforward, reducing processing time and cost.

Research Findings and Observations

  • The presence of the amino group on the aromatic ring enhances nucleophilicity, facilitating efficient amidation.
  • Potassium carbonate acts as a mild base catalyst, neutralizing HCl formed and driving the reaction forward.
  • The intermediate amide formation is confirmed by TLC and isolation of solid intermediates.
  • The final salt form improves compound stability and water solubility, important for pharmaceutical applications.
  • Reaction monitoring by TLC using a solvent system of methylene chloride and sherwood oil with glacial acetic acid ensures endpoint detection.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Phenolic derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₁₆ClN₂O₂ (calculated from and ).
  • Molecular Weight : ~290–355 g/mol (varies with substituents; see Table 1).
  • Functional Groups: Aromatic amine, chlorophenoxy, and amide, enabling hydrogen bonding and hydrophobic interactions .

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of arylpropanamide derivatives , where variations in substituents significantly impact physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Aryl Ring Phenoxy Substituent Molecular Weight (g/mol) Key Differences Reference
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide 4-amino-2-methylphenyl 4-Cl ~290–355 Baseline compound
N-(4-Aminophenyl)-2-(2-chlorophenoxy)propanamide 4-aminophenyl 2-Cl ~290.75 Chlorine position : 2-Cl reduces steric hindrance compared to 4-Cl
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)-propanamide 4-amino-2-methylphenyl 2,5-dimethyl ~304.32 Electron-donating methyl groups increase solubility but reduce lipophilicity
N-(2-Amino-4-methoxyphenyl)-2-(2,4-dichlorophenoxy)-propanamide 2-amino-4-methoxyphenyl 2,4-diCl 355.22 Dichloro substitution enhances lipophilicity; methoxy improves solubility
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide 5-amino-2-fluorophenyl 4-methoxy 289.3 Fluorine increases electronegativity; methoxy enhances polarity

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Chlorine Position : 4-Cl (target) optimizes steric and electronic effects compared to 2-Cl () .
    • Methoxy vs. Methyl : Methoxy groups () improve water solubility but may reduce blood-brain barrier penetration .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide, a compound with the molecular formula C16H17ClN2O2 and a molecular weight of 304.77 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone with significant functional groups:

  • Amino Group : Enhances solubility and potential reactivity.
  • Chlorophenoxy Group : May contribute to its biological efficacy by interacting with specific biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction : The compound could trigger programmed cell death in malignant cells, enhancing its therapeutic potential.

The precise mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Signal Transduction Modulation : The compound could alter signaling pathways that regulate cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and cell cycle arrest
Enzyme InhibitionModulates activity of key enzymes

Case Study: Anticancer Activity

A notable study evaluated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against specific cancer types. Further molecular docking studies revealed its binding affinity to target proteins involved in tumor growth, suggesting a rational basis for its use in cancer therapy.

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Its unique structural features make it suitable for further modifications to enhance efficacy and reduce toxicity.

Q & A

Q. What are the established synthetic routes for N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide, and what key intermediates are involved?

The synthesis typically involves coupling 2-(4-chlorophenoxy)propanoic acid with 4-amino-2-methylaniline derivatives. For example, in related phenoxyacetamide syntheses, 2-(4-chlorophenoxy)propanoic acid is activated using coupling agents like HATU or EDCI, followed by reaction with an amine-containing aromatic precursor (e.g., 4-amino-2-methylaniline). Key intermediates include the acid chloride or activated ester of the propanoic acid derivative, which reacts with the amine to form the amide bond . Yield optimization often requires careful control of stoichiometry, solvent choice (e.g., DCM or THF), and temperature .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the presence of the 4-chlorophenoxy group (δ ~6.8–7.3 ppm for aromatic protons) and the amide NH (δ ~8–10 ppm). Methyl groups on the phenyl ring and propanamide moiety are identifiable in δ ~1.5–2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) is achieved using reverse-phase columns (C18) with UV detection .
  • Mass Spectrometry (HRMS/ESIMS): Confirms molecular weight and fragmentation patterns .

Q. How are physicochemical properties like logP and solubility determined experimentally?

  • logP: Measured via shake-flask method using octanol/water partitioning, followed by UV spectrophotometry or HPLC analysis .
  • Solubility: Assessed in solvents (e.g., DMSO, water, ethanol) via gravimetric or spectroscopic methods. For example, saturation solubility is determined by adding excess compound to a solvent, filtering, and quantifying the dissolved fraction .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory hazards from fine powders or solvents.
  • Follow waste disposal guidelines for chlorinated organics and aromatic amines .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalyst Screening: Test coupling agents (e.g., HATU vs. DCC) to improve amide bond formation efficiency .
  • Solvent Optimization: Polar aprotic solvents like DMF may enhance reactivity but require post-reaction purification (e.g., column chromatography) .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yields for thermally driven steps .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

  • Substituent Variation: Modify the 4-chlorophenoxy group (e.g., replace Cl with F or CF₃) or the methyl group on the aniline ring to assess impact on activity .
  • Bioassays: Test analogs against target pathogens (e.g., Chlamydia or Pseudomonas) using MIC (minimal inhibitory concentration) assays .
  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., amide carbonyl) and hydrophobic regions (e.g., chlorophenoxy group) .

Q. How can computational methods like QSAR or molecular docking guide research on this compound?

  • QSAR Models: Use descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with antibacterial or antitumor activity .
  • Docking Studies: Simulate interactions with target proteins (e.g., Pseudomonas FabI enzyme) using software like AutoDock. Focus on binding affinity of the chlorophenoxy moiety in hydrophobic pockets .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or conformation using SHELX-refined crystal structures .
  • Dynamic NMR: Analyze temperature-dependent spectra to detect rotameric forms of the propanamide group .

Q. What crystallographic techniques are used to determine the compound’s conformation?

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., ethyl acetate/petroleum ether) and solve structures using SHELX software. Key parameters include bond angles of the amide group and π-π stacking of aromatic rings .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to explain packing motifs .

Q. What in vitro assays are suitable for evaluating its mechanism of action in cancer or infectious disease models?

  • Antimicrobial Activity: Broth microdilution assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition: Fluorometric assays targeting specific enzymes (e.g., IDO1 for cancer immunotherapy) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide
Reactant of Route 2
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N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide

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